2-Amino-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid
Overview
Description
2-Amino-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid is a fluorinated amino acid derivative It is known for its unique structural properties, which include the presence of a trifluoromethyl group and a hydroxyl group on the same carbon atom
Mechanism of Action
Target of Action
It’s known that this compound is a bioisostere of leucine , suggesting that it may interact with proteins or enzymes that typically bind to leucine.
Mode of Action
As a leucine bioisostere, it may mimic the structural role of leucine in protein structures .
Result of Action
As a leucine bioisostere, it may have similar effects to leucine at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid can be achieved through several methods. One notable method involves the use of a recyclable chiral auxiliary to form a Ni(II) complex with a glycine Schiff base. This complex is then alkylated with CF3-CH2-I under basic conditions. The resultant alkylated Ni(II) complex is disassembled to reclaim the chiral auxiliary and produce the target compound, which is then converted to its N-Fmoc derivative .
Industrial Production Methods
For large-scale production, the same method can be employed with slight modifications to optimize yield and efficiency. The process involves the use of a recyclable chiral auxiliary, which allows for the consecutive preparation of over 300 grams of the target compound .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired product is formed.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, amines, and substituted derivatives of the original compound.
Scientific Research Applications
2-Amino-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a bioisostere of leucine in protein engineering and drug design.
Industry: It is used in the production of fluorinated compounds, which are valuable in various industrial applications.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,4,4-trifluorobutanoic acid: Another fluorinated amino acid with similar structural properties.
1,1,1-Trifluoro-2-trifluoromethyl-2-hydroxy-4-methylbutanoic acid: A compound with a similar trifluoromethyl group and hydroxyl group arrangement.
Uniqueness
2-Amino-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a trifluoromethyl group and a hydroxyl group on the same carbon atom makes it particularly valuable in drug design and development.
Properties
IUPAC Name |
2-amino-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NO3/c1-4(12,5(6,7)8)2(9)3(10)11/h2,12H,9H2,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCUBJJIMXDWHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)(C(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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